molecular formula C20H23NO4 B5859148 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5859148
M. Wt: 341.4 g/mol
InChI Key: REUUFPLOVOQMHI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as TMN-355, is a novel compound that has been extensively studied for its potential use in the treatment of various diseases. TMN-355 is a benzamide derivative that has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of inflammatory cytokines, such as TNF-alpha and IL-6, as well as a reduction in the activity of certain enzymes, such as COX-2 and iNOS. 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and test the compound.

Future Directions

There are a number of future directions for research on 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of focus is the development of new drugs based on the structure of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, which may have improved pharmacological properties and reduced side effects. Another area of focus is the identification of new targets for 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, which may expand its potential use in the treatment of other diseases. Finally, further studies are needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide and its potential use in the treatment of various diseases.

Synthesis Methods

3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a catalyst. The resulting intermediate is then reacted with a benzoyl chloride derivative to yield 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In preclinical studies, 3,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10-12H,4-5,7,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUFPLOVOQMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

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